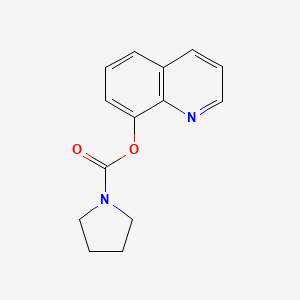

8-quinolinyl 1-pyrrolidinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“8-quinolinyl 1-pyrrolidinecarboxylate” is a compound that contains a quinoline moiety and a pyrrolidinecarboxylate moiety . Quinoline is a nitrogen-containing heterocycle, and pyrrolidinecarboxylate is a carboxylate ester of pyrrolidine .

Synthesis Analysis

The synthesis of compounds similar to “8-quinolinyl 1-pyrrolidinecarboxylate” often involves multicomponent reactions . For instance, Shyamsivappan et al. synthesized phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone analogues via a 1,3-dipolar cycloaddition reaction .Molecular Structure Analysis

The molecular structure of “8-quinolinyl 1-pyrrolidinecarboxylate” involves a quinoline moiety and a pyrrolidinecarboxylate moiety . The quinoline moiety is a bicyclic compound that consists of a benzene ring fused to a pyridine ring .Scientific Research Applications

Medicinal Chemistry

Quinolines, including 8-quinolinyl 1-pyrrolidinecarboxylate, have a variety of applications in medicinal chemistry . They are important compounds due to their diverse biological activities. They can be used in the development of new drugs and therapeutic agents .

Synthetic Organic Chemistry

Quinolines are also crucial in the field of synthetic organic chemistry . They can serve as building blocks in the synthesis of complex organic molecules. The synthesis methods include microwave synthesis, solvent-free reaction conditions, and ultrasound-promoted synthesis .

Industrial Chemistry

In industrial chemistry, quinolines have a wide range of applications . They can be used in the production of dyes, pharmaceuticals, and agrochemicals .

Green Chemistry

Quinolines play a significant role in green chemistry . They can be synthesized using alternative reaction methods that are more sustainable and environmentally friendly. These methods include the use of recyclable catalysts, one-pot reactions, and photocatalytic synthesis .

Pharmacological Research

Quinolinyl-pyrazoles, which could potentially include 8-quinolinyl 1-pyrrolidinecarboxylate, have been studied extensively in pharmacological research . They have been synthesized and screened for their efficacy against typical drugs in the market .

Drug Discovery

Quinoline is a vital scaffold for leads in drug discovery . It plays a significant role in the development of new therapeutic agents .

Future Directions

Mechanism of Action

Target of Action

Quinoline-based compounds have been reported to exhibit anticancer activities through the inhibition of tubulin polymerization, different kinases, topoisomerases, or by affecting dna cleavage activity .

Mode of Action

Quinolinyl-based compounds have been shown to inhibit soluble epoxide hydrolase (seh) and fatty acid amide hydrolase (faah), both of which are involved in pain and inflammation processes . The structure-activity relationship study showed that the quinolinyl moiety is well tolerated in the active sites of both enzymes .

Biochemical Pathways

Quinoline-based compounds have been shown to inhibit tubulin polymerization, different kinases, and topoisomerases, or affect dna cleavage activity . These actions can disrupt various biochemical pathways, leading to downstream effects such as cell cycle arrest and apoptosis in cancer cells .

Pharmacokinetics

Quinolinyl-based compounds have been shown to have favorable pharmacokinetic properties . The absorption, distribution, metabolism, and excretion (ADME) properties of these compounds can significantly impact their bioavailability and therapeutic efficacy .

Result of Action

Quinolinyl-based compounds have been shown to have potent inhibitory activities against seh and faah, which can lead to the alleviation of inflammatory pain .

properties

IUPAC Name |

quinolin-8-yl pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c17-14(16-9-1-2-10-16)18-12-7-3-5-11-6-4-8-15-13(11)12/h3-8H,1-2,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXZLPKBJNPFFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)OC2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-tert-butyl-N'-[(2-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5738662.png)

![N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5738669.png)

![4-(2-methyl-1H-imidazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5738670.png)

![2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-(methylthio)benzamide](/img/structure/B5738695.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-pyridinamine](/img/structure/B5738718.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-(4-methoxyphenyl)acetamide](/img/structure/B5738732.png)

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5738738.png)